molecular formula C6H6Cl2F4N2 B8391186 m-Phenylenediamine, tetrafluoro-, dihydrochloride CAS No. 63886-77-1

m-Phenylenediamine, tetrafluoro-, dihydrochloride

Cat. No. B8391186
CAS RN: 63886-77-1
M. Wt: 253.02 g/mol
InChI Key: QYRFJLLXPINATB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09012631B2

Procedure details

The procedure is the same as in Example 41 except that the dihydrochloride of 3-(3-fluoro-4-morpholinylphenyl)-5-[(1-phenylethyl)aminomethyl]-1,3-oxazolidin-2-one (4a) was replaced by 3-(3-fluoro-4-morpholinylphenyl)-5(S)—[[(S)-1-phenylethyl]aminomethyl]-1,3-oxazolidin-2-one ((S,S)-4b). A white solid of dihydrochloride of 3-(3-fluoro-4-morpholinylphenyl)-5(S)-aminomethyl-1,3-oxazolidin-2-one ((S)-5b) with a melting point >220° C. was obtained and at a yield of 96%; [∝]D20=−53.2° (c 0.1, H2O); 1H NMR (D2O, 400 MHz) δ: 7.48 (d, J=14.0 Hz, 1H, ArH), 7.28 (brs, 2H, ArH), 5.16-5.10 (m, IH, CH), 4.40-4.36 (m, 1H, CH2), 3.97-3.93 (m, 5H, (CH2)2O and CH2), 3.54-3.49 (m, 2H, CH2), 3.17 (brs, 4H, (CH2)2N), NH2 (hidden); TOF-MS (+Q) m/z: 296.15 (Calculated value: 296.14).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(3-fluoro-4-morpholinylphenyl)-5-[(1-phenylethyl)aminomethyl]-1,3-oxazolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-(3-fluoro-4-morpholinylphenyl)-5(S)—[[(S)-1-phenylethyl]aminomethyl]-1,3-oxazolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([NH2:12])[C:6]([F:7])=[C:5]([F:8])[C:4]([F:9])=[C:3]([NH2:10])[C:2]=1[F:11].[ClH:13].Cl.[F:15][C:16]1[CH:17]=[C:18]([N:28]2[CH2:32][CH:31]([CH2:33][NH:34]C(C3C=CC=CC=3)C)[O:30][C:29]2=[O:43])[CH:19]=[CH:20][C:21]=1[N:22]1[CH2:27][CH2:26][O:25][CH2:24][CH2:23]1.FC1C=C(N2C[C@H](CN[C@H](C3C=CC=CC=3)C)OC2=O)C=CC=1N1CCOCC1>>[C:1]1([NH2:12])[C:6]([F:7])=[C:5]([F:8])[C:4]([F:9])=[C:3]([NH2:10])[C:2]=1[F:11].[ClH:13].[ClH:13].[F:15][C:16]1[CH:17]=[C:18]([N:28]2[CH2:32][C@H:31]([CH2:33][NH2:34])[O:30][C:29]2=[O:43])[CH:19]=[CH:20][C:21]=1[N:22]1[CH2:23][CH2:24][O:25][CH2:26][CH2:27]1 |f:0.1.2,5.6.7|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C(=C(C(=C1F)F)F)N)F)N.Cl.Cl
Step Two
Name
3-(3-fluoro-4-morpholinylphenyl)-5-[(1-phenylethyl)aminomethyl]-1,3-oxazolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1N1CCOCC1)N1C(OC(C1)CNC(C)C1=CC=CC=C1)=O
Step Three
Name
3-(3-fluoro-4-morpholinylphenyl)-5(S)—[[(S)-1-phenylethyl]aminomethyl]-1,3-oxazolidin-2-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC=1C=C(C=CC1N1CCOCC1)N1C(O[C@H](C1)CN[C@@H](C)C1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=C(C(=C(C(=C1F)F)F)N)F)N.Cl.Cl
Name
Type
product
Smiles
FC=1C=C(C=CC1N1CCOCC1)N1C(O[C@H](C1)CN)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.